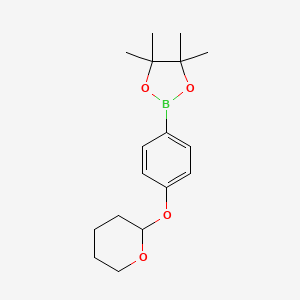

4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane (CAS: 889865-38-7) is a boronate ester featuring a pinacol (1,2-diol) backbone and a tetrahydro-2H-pyran-2-yl (THP) ether-protected phenolic substituent. Its molecular formula is C₁₇H₂₅BO₄, with an average molecular mass of 304.195 g/mol . The THP group enhances stability and modulates solubility, making it valuable in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications . Commercially, it is available in 97% purity (Aladdin) and priced at €25.00 (5g) and €35.00 (10g) (CymitQuimica) .

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(oxan-2-yloxy)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)13-8-10-14(11-9-13)20-15-7-5-6-12-19-15/h8-11,15H,5-7,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKLUMIQYINQLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3CCCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30728604 | |

| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889865-38-7 | |

| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Method A: Boronation of Phenolic Precursors with Protective Groups

This method involves initial synthesis of phenolic compounds bearing the tetrahydro-2H-pyran-2-yl)oxy group, followed by boron insertion.

- The protection of phenolic hydroxyls with tetrahydro-2H-pyran-2-yl groups prevents unwanted side reactions during boronation.

- Boronation is typically performed using bis(pinacolato)diboron with palladium catalysis, under reflux in THF, yielding high purity boronate esters.

Method B: Suzuki-Miyaura Cross-Coupling Approach

This method involves coupling of boronate esters with aryl halides to assemble the target molecule.

- Suzuki coupling efficiently links the phenylboronic ester to aromatic halides, forming the desired compound with high selectivity.

- Catalysts such as Pd(PPh3)4 or Pd(OAc)2 are employed, with bases like potassium carbonate or KOH.

Method C: Alternative Boron Insertion via Hydroboration

This involves hydroboration of aromatic compounds followed by oxidation or complexation.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1. Hydroboration | Diborane derivatives | In inert solvents at controlled temperatures | Variable | Less common for aromatic systems due to regioselectivity issues |

Data Table Summarizing Preparation Conditions

| Method | Key Reagents | Catalyst | Solvent | Temperature | Reaction Time | Typical Yield | Remarks |

|---|---|---|---|---|---|---|---|

| A | Dihydropyran, phenol | p-Toluenesulfonic acid | DCM | Reflux | 30-60 min | 60-87% | Protection of hydroxyl group |

| B | Boronic acid pinacol ester | Pd(PPh3)4 | THF | Reflux | 12-24 h | 76-89% | Boronation step |

| C | Diborane derivatives | Pd catalysts | Inert solvents | 0-50°C | Variable | Variable | Hydroboration approach |

Notes on Optimization and Purification

- Reaction Atmosphere: Most boronation reactions are performed under inert atmospheres (argon or nitrogen) to prevent oxidation.

- Temperature Control: Elevated temperatures (up to 110°C) are used to facilitate coupling reactions, while milder conditions are preferred for sensitive steps.

- Purification: Flash chromatography on silica gel with suitable eluents (e.g., petroleum ether/ethyl acetate) ensures high purity (>98%).

Research Findings and Literature Insights

- The synthesis of boronate esters like 4,4,5,5-tetramethyl derivatives benefits from palladium-catalyzed cross-coupling reactions, which are highly efficient and scalable.

- Protecting groups such as tetrahydro-2H-pyran are crucial for selective functionalization, especially when multiple reactive sites are present.

- The choice of solvent, catalyst, and temperature significantly influences yield and purity, with THF and acetonitrile being common solvents.

Analyse Des Réactions Chimiques

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane primarily undergoes:

Coupling Reactions: Notably in Suzuki coupling, where it reacts with aryl halides.

Substitution Reactions: The tetrahydropyranyl group can be replaced under acidic conditions.

Common Reagents and Conditions

Suzuki Coupling: Palladium catalyst, base (e.g., NaOH, K2CO3), and a polar solvent (e.g., DMF, THF).

Substitution: Acids like hydrochloric acid or sulfuric acid.

Major Products

The major products depend on the reaction conditions but typically include biaryl compounds in coupling reactions and deprotected phenols in substitution reactions.

Applications De Recherche Scientifique

Organic Synthesis

One of the primary applications of 4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane is as a reagent in organic synthesis. Specifically, it serves as an intermediate in the synthesis of bioactive compounds.

Case Study: Synthesis of Honokiol

Honokiol is a natural product with potential neuroprotective properties. The compound mentioned has been utilized as an intermediate in the chemical synthesis of honokiol and its analogues. This application highlights its role in developing compounds that may have therapeutic effects on neurodegenerative diseases .

Medicinal Chemistry

In medicinal chemistry, the compound's boron-containing structure allows it to participate in various reactions that are crucial for drug development.

Anticancer Activity

Research has indicated that boron compounds can exhibit anticancer properties. The dioxaborolane structure may enhance the efficacy of certain anticancer agents by modifying their pharmacokinetic profiles or by acting as a delivery system for active pharmaceutical ingredients .

Material Science

Beyond organic synthesis and medicinal applications, this compound can also be explored in material science for developing new materials with specific properties due to its unique chemical structure.

Polymer Chemistry

The incorporation of boron into polymeric materials can lead to enhanced thermal stability and mechanical properties. This application is particularly relevant for industries looking to develop high-performance materials .

Summary Table of Applications

Mécanisme D'action

4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane acts primarily through its boron atom, which can form temporary bonds with other molecules. In Suzuki coupling, the boron atom interacts with a palladium catalyst to facilitate the formation of new carbon-carbon bonds. The tetrahydropyranyl group serves as a protecting group, stabilizing reactive intermediates and preventing unwanted side reactions.

Comparaison Avec Des Composés Similaires

Structural Analogs with Positional or Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Ring Systems : The dihydropyran analog (CAS 287944-16-5) lacks aromaticity, reducing steric bulk but increasing susceptibility to ring-opening reactions .

- Backbone Flexibility : The allyl-THP-O derivative (CAS 642066-70-4) introduces conformational flexibility, which may lower melting points and alter solubility .

Suzuki-Miyaura Cross-Coupling :

The target compound is widely used in medicinal chemistry, e.g., synthesizing antimalarial quinolones (87% yield in ) . Its THP group stabilizes the boronate ester during storage, unlike non-protected analogs like 4-(bromomethyl)phenyl pinacol boronate (), which requires immediate use .

Steric and Electronic Effects :

- THP vs. Trifluoromethyl : The trifluoromethyl-substituted analog (CAS 2121514-43-8) exhibits stronger electron-withdrawing effects, accelerating couplings with electron-rich partners but reducing stability .

- Bulkier Groups : Anthracene-substituted derivatives (e.g., CAS 2223029-05-6) are used in OLEDs but face solubility challenges .

Activité Biologique

4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane (CAS RN: 889865-38-7) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological implications based on recent research findings.

Chemical Structure and Properties

The compound features a dioxaborolane ring and a tetrahydropyran moiety, which contribute to its unique properties. The molecular formula is C17H25BO4 with a molecular weight of 304.19 g/mol. It appears as a white to light yellow solid and has a melting point in the range of 57 to 61 °C .

| Property | Value |

|---|---|

| Molecular Formula | C17H25BO4 |

| Molecular Weight | 304.19 g/mol |

| Melting Point | 57-61 °C |

| Purity | >98% |

Synthesis

The synthesis of this compound is often linked to the preparation of bioactive neolignans like honokiol, which have neuroprotective properties. The synthetic route typically involves reactions between aryl halides and boronic acids under palladium-catalyzed conditions .

Neuroprotective Properties

Research indicates that derivatives of dioxaborolanes exhibit significant neuroprotective effects. A study highlighted the synthesis of honokiol analogs from this compound and their evaluation as potential neuropreventive agents. The analogs demonstrated promising results in inhibiting neuronal apoptosis in vitro .

Kinase Inhibition

The compound has been investigated for its potential as a kinase inhibitor. In particular, it was tested against cyclin-dependent kinase 2 (CDK2), showing IC50 values in the low micromolar range. This suggests that the compound may interfere with cell cycle regulation and has implications for cancer therapy .

Nitric Oxide Synthase Inhibition

Another area of interest is the inhibition of nitric oxide synthases (NOS). Compounds derived from similar dioxaborolane structures have been evaluated for their ability to inhibit various NOS isoforms (nNOS, eNOS, iNOS), indicating potential therapeutic applications in cardiovascular diseases and neurodegeneration .

Case Studies

- Neuroprotective Effects : In a study involving neuronal cell lines exposed to oxidative stress, honokiol derivatives synthesized from this compound showed reduced cell death rates compared to control groups. This suggests a protective mechanism possibly linked to antioxidant activity.

- CDK2 Inhibition : A series of experiments demonstrated that modifications on the tetrahydropyran ring enhanced binding affinity to CDK2. Compounds with specific substitutions yielded IC50 values as low as 0.016 µM, indicating high potency as kinase inhibitors .

Q & A

Q. What are the primary synthetic routes for preparing 4,4,5,5-tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane, and what are their comparative advantages?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, it can be prepared by reacting a brominated quinoline precursor with the boronic ester under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of 1,4-dioxane and aqueous Na₂CO₃ at 60–80°C, yielding up to 87% . Alternative methods include hypervalent iodine-mediated coupling with phenolic derivatives, achieving 71% yield under mild conditions (room temperature, 24 hours) . The Suzuki method is favored for scalability, while iodine-based routes avoid transition metals, simplifying purification.

Q. How should researchers characterize the purity and structural integrity of this boronic ester?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the presence of the tetrahydro-2H-pyranyl group (δ ~3.5–4.5 ppm for oxymethylene protons) and the borolane ring (characteristic quaternary carbon signals at δ ~25–30 ppm). High-resolution mass spectrometry (HRMS) is critical to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) . For purity, employ TLC (silica gel, hexanes/EtOAc eluent) and HPLC (C18 column, acetonitrile/water gradient) to detect impurities below 1% .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : The compound is sensitive to moisture and oxygen. Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent boronic ester hydrolysis. Periodic ¹H NMR analysis (monitoring for loss of borolane signals) is recommended for long-term storage . Avoid prolonged exposure to solvents like DMSO, which can accelerate decomposition.

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in palladium-catalyzed cross-coupling to mitigate protodeboronation?

- Methodological Answer : Protodeboronation is minimized by:

- Using anhydrous, degassed solvents (e.g., THF or toluene) to prevent hydrolysis.

- Adding Lewis acids (e.g., K₃PO₄) to stabilize the boronate intermediate.

- Employing low temperatures (0–25°C) and short reaction times (<12 hours) .

- Substituting Pd(OAc)₂ with PdCl₂(dppf) for enhanced stability in aqueous conditions .

Q. What analytical techniques resolve contradictions in reported reactivity of this boronic ester with electron-deficient aryl halides?

- Methodological Answer : Conflicting reactivity (e.g., low yields with nitro-substituted substrates) can be investigated via:

- DFT calculations to assess transition-state energetics and identify steric clashes between the tetrahydro-2H-pyranyl group and electron-withdrawing substituents.

- In situ IR spectroscopy to monitor boronate formation and detect side reactions (e.g., homocoupling) .

- Competition experiments with electronically diverse aryl halides to quantify substituent effects .

Q. How does the tetrahydro-2H-pyranyl group influence the compound’s reactivity compared to simpler boronic esters (e.g., pinacol boronate)?

- Methodological Answer : The tetrahydropyranyl ether:

- Enhances solubility in polar aprotic solvents (e.g., DMF), facilitating reactions under homogeneous conditions.

- Introduces steric hindrance , slowing undesired side reactions (e.g., oxidative dimerization) but potentially reducing coupling efficiency with bulky substrates.

- Alters hydrolysis kinetics : The cyclic ether stabilizes the boronate against aqueous media compared to pinacol derivatives, as shown in pH-dependent stability assays .

Q. What strategies enable the use of this compound in nickel-catalyzed reductive alkylation for C–C bond formation?

- Methodological Answer : For nickel-catalyzed applications:

- Use NiCl₂·dme with 1,2-bis(diphenylphosphino)ethane (dppe) as a ligand.

- Employ zinc powder as a reductant in DMF at 60°C for 19–20 hours.

- Optimize stoichiometry (1:1 boronate:alkyl halide) to suppress β-hydride elimination, confirmed by GC-MS monitoring .

Critical Considerations for Experimental Design

- Contradiction Management : When reproducibility issues arise (e.g., variable coupling yields), cross-validate reaction conditions using control substrates (e.g., phenylboronic acid) to isolate compound-specific effects .

- Safety Protocols : Handle with nitrile gloves and in fume hoods due to potential boronate toxicity. Waste must be quenched with acidic methanol and disposed as hazardous organic waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.